molecular formula C8H17ClFNO2 B2375245 Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride CAS No. 2228153-52-2

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride

Cat. No.: B2375245
CAS No.: 2228153-52-2
M. Wt: 213.68
InChI Key: BNRFWHKBANCENK-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, a fluorine atom, and a methyl group attached to a butanoate backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the corresponding ester, followed by the introduction of the aminomethyl group and the fluorine atom. The final step involves the conversion of the free base to its hydrochloride salt.

    Esterification: The initial step involves the esterification of 2-fluoro-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions.

    Hydrochloride Formation: The free base is finally converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

    Ethyl 2-(aminomethyl)-2-fluorobutanoate hydrochloride: Lacks the methyl group, which can affect its steric properties and reactivity.

Uniqueness

Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological interactions. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)8(9,5-10)6(2)3;/h6H,4-5,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRFWHKBANCENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)(C(C)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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